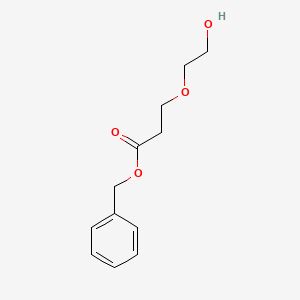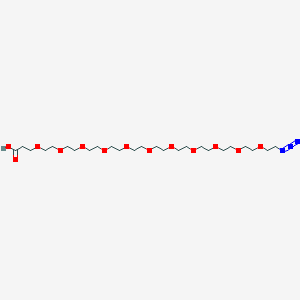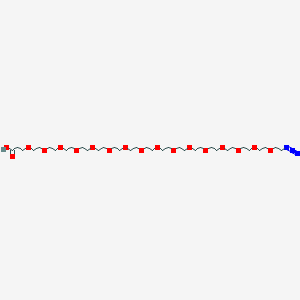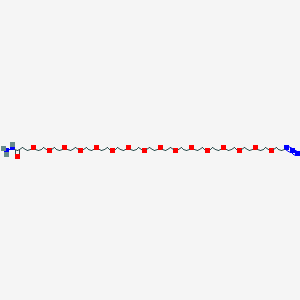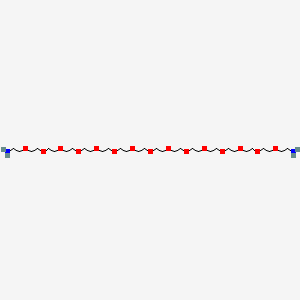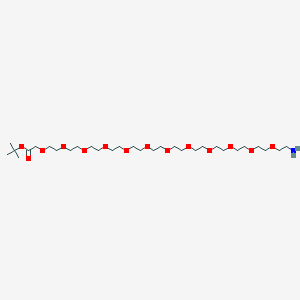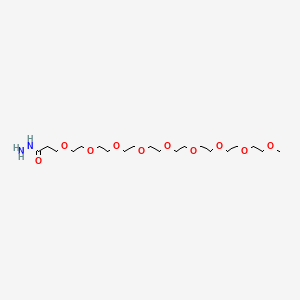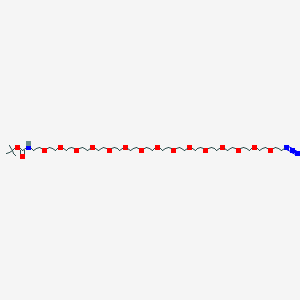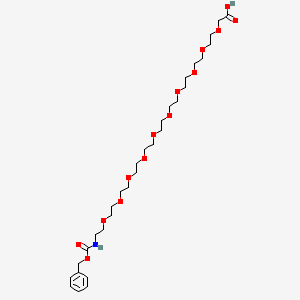
Fmoc-NH-PEG30-CH2CH2COOH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-NH-PEG30-CH2CH2COOH: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its long polyethylene glycol chain, which enhances its solubility and biocompatibility. The fluorenylmethyloxycarbonyl (Fmoc) group protects the amine, allowing for selective deprotection and further conjugation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-PEG30-CH2CH2COOH typically involves the following steps:
Fmoc Protection: The amine group is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
Polyethylene Glycol Chain Extension: The polyethylene glycol chain is extended through a series of ethoxylation reactions.
Carboxylation: The terminal hydroxyl group is converted to a carboxylic acid using reagents like succinic anhydride.
Industrial Production Methods: Industrial production of this compound involves large-scale ethoxylation and protection reactions under controlled conditions to ensure high purity and yield. The process is optimized for scalability and reproducibility.
化学反应分析
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, such as with piperidine, to expose the free amine.
Amide Bond Formation: The free amine can react with carboxylic acids or activated esters to form stable amide bonds.
PEGylation: The polyethylene glycol chain can undergo further modifications to introduce various functional groups.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide.
Amide Bond Formation: Carbodiimides like EDC or HATU in the presence of a base.
PEGylation: Ethylene oxide under basic conditions.
Major Products:
Deprotected Amine: Fmoc removal yields NH2-PEG30-CH2CH2COOH.
Amide Conjugates: Reaction with carboxylic acids forms amide-linked products.
科学研究应用
Chemistry: Fmoc-NH-PEG30-CH2CH2COOH is used as a linker in the synthesis of PROTACs, which are designed to degrade target proteins via the ubiquitin-proteasome system.
Biology: In biological research, this compound facilitates the study of protein-protein interactions and the development of targeted therapies.
Medicine: In medicinal chemistry, this compound is employed in the design of drug delivery systems and therapeutic agents that require precise targeting and controlled release.
Industry: Industrially, it is used in the production of biocompatible materials and as a component in the synthesis of complex molecules for pharmaceutical applications.
作用机制
Mechanism: Fmoc-NH-PEG30-CH2CH2COOH acts as a linker in PROTACs, which recruit E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.
Molecular Targets and Pathways: The compound targets specific proteins for degradation by facilitating their recognition by the ubiquitin-proteasome system. This process involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.
相似化合物的比较
Fmoc-NH-PEG2-CH2COOH: A shorter polyethylene glycol chain variant used for similar applications but with different solubility and biocompatibility properties.
Fmoc-NH-PEG3-CH2CH2COOH: Another variant with a different chain length, affecting its physical and chemical properties.
Uniqueness: Fmoc-NH-PEG30-CH2CH2COOH is unique due to its long polyethylene glycol chain, which provides enhanced solubility and flexibility in conjugation reactions, making it suitable for a wide range of applications in drug development and protein research.
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H137NO34/c80-77(81)9-11-83-13-15-85-17-19-87-21-23-89-25-27-91-29-31-93-33-35-95-37-39-97-41-43-99-45-47-101-49-51-103-53-55-105-57-59-107-61-63-109-65-67-111-69-70-112-68-66-110-64-62-108-60-58-106-56-54-104-52-50-102-48-46-100-44-42-98-40-38-96-36-34-94-32-30-92-28-26-90-24-22-88-20-18-86-16-14-84-12-10-79-78(82)113-71-76-74-7-3-1-5-72(74)73-6-2-4-8-75(73)76/h1-8,76H,9-71H2,(H,79,82)(H,80,81) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIMHJKTVFOSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H137NO34 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1632.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

